1-Hexene, 6,6-dimethoxy-

CAS No.: 28995-69-9

Cat. No.: VC7965182

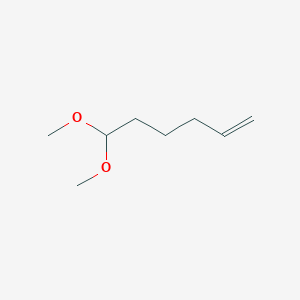

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28995-69-9 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 6,6-dimethoxyhex-1-ene |

| Standard InChI | InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3 |

| Standard InChI Key | ZBLRYGOHEXQWFT-UHFFFAOYSA-N |

| SMILES | COC(CCCC=C)OC |

| Canonical SMILES | COC(CCCC=C)OC |

Introduction

Identification and Nomenclature

Chemical Identity

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is an aliphatic ether-acetal derivative characterized by a hexene backbone substituted with methoxy and methyl groups. Key identifiers include:

Structural Features

The compound features:

-

A central hex-2-ene backbone with a double bond at position 2.

-

Two methoxy (-OCH) groups at position 6.

-

Three methyl (-CH) groups at positions 2, 5, and 5.

The structure is confirmed via NMR and mass spectrometry, with an InChIKey of RDHNTAXPFZIMDN-UHFFFAOYSA-N .

Physicochemical Properties

Physical State and Stability

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a colorless liquid at room temperature with mild, pleasant odor characteristics. Key properties include:

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1100–1250 cm (C-O stretching) and 1650 cm (C=C stretching) .

-

NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.3 ppm (methoxy protons), and δ 5.3 ppm (alkene protons) .

Synthesis and Production

Industrial Synthesis

While detailed synthetic routes are proprietary, acetalization reactions involving:

-

Precursor: 2,5,5-Trimethylhex-2-en-6-ol.

-

Reagent: Methylating agents (e.g., dimethyl sulfate) in acidic conditions.

-

Catalyst: Silica-based materials (e.g., MCM-41) to enhance selectivity .

Optimization Strategies

-

Temperature: Reactions typically proceed at 150–200°C to maximize yield .

-

Solvent: Methanol or ethanol improves reaction homogeneity .

Applications

Fragrance Industry

The compound is a key ingredient in perfumes and cosmetics, imparting fresh, citrus-like notes. It is marketed under trade names such as Amarocite and Methyl pamplemousse .

Flavor Enhancers

Used in food additives to replicate grapefruit peel aromas, with a sensory threshold of 0.14 ppm .

Exposure Limits

Analytical Methods

Gas Chromatography (GC)

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).

-

Conditions: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min).

Mass Spectrometry (MS)

Recent Research and Developments

Catalytic Studies

MCM-41 catalysts enriched with silanol groups improve acetalization efficiency, achieving yields >90% in dicarbamate synthesis .

Regulatory Updates

The 2023 RIFM assessment reaffirms safety for use in fragrances, aligning with EU and North American regulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume